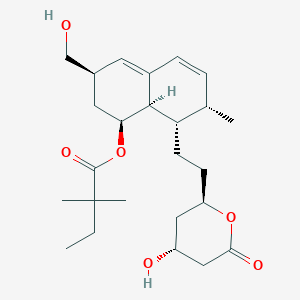

6'-Hydroxymethyl Simvastatin

Vue d'ensemble

Description

6’-Hydroxymethyl Simvastatin is a derivative of Simvastatin, a widely used lipid-lowering agent belonging to the statin class of medications. Statins are known for their ability to inhibit the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. The modification at the 6’ position with a hydroxymethyl group enhances the pharmacokinetic and pharmacodynamic properties of the compound, making it a subject of interest in pharmaceutical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Hydroxymethyl Simvastatin typically involves the hydroxylation of Simvastatin. One common method is the use of biocatalysis, where enzymes such as cytochrome P450 are employed to introduce the hydroxymethyl group at the 6’ position. This method is advantageous due to its high selectivity and mild reaction conditions .

Industrial Production Methods: Industrial production of 6’-Hydroxymethyl Simvastatin can be achieved through fermentation processes using genetically engineered strains of Aspergillus terreus. These strains are modified to produce the desired hydroxymethyl derivative directly during fermentation. This method is efficient and scalable, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 6’-Hydroxymethyl Simvastatin undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a hydroxyl derivative.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Various nucleophiles can be employed in the presence of a suitable catalyst.

Major Products:

Oxidation: 6’-Carboxy Simvastatin

Reduction: 6’-Hydroxy Simvastatin

Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Applications De Recherche Scientifique

Pharmacological Properties

6'-HMS exhibits enhanced pharmacological properties compared to its parent compound, Simvastatin. The presence of the hydroxymethyl group at the 6' position potentially improves its efficacy and metabolic profile. The compound retains the ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, thereby effectively reducing low-density lipoprotein (LDL) cholesterol levels. Additionally, it may influence high-density lipoprotein (HDL) cholesterol levels and exhibit anti-inflammatory properties, making it a candidate for broader therapeutic applications beyond lipid management.

Cardiovascular Health

The primary application of 6'-HMS is in the treatment of hyperlipidemia and related cardiovascular diseases. Its enhanced pharmacokinetic properties may provide advantages over standard Simvastatin formulations in terms of dosage flexibility and reduced side effects. Clinical studies have indicated that 6'-HMS can effectively lower total cholesterol, LDL-C, and triglycerides while increasing HDL-C levels .

Potential Anti-Inflammatory Effects

Emerging research suggests that 6'-HMS may possess anti-inflammatory properties. This could make it beneficial in treating conditions characterized by chronic inflammation, such as metabolic syndrome and possibly other inflammatory diseases. Studies are ongoing to explore these potential applications further.

Case Studies and Research Findings

Several studies have investigated the pharmacokinetics and clinical implications of 6'-HMS:

Mécanisme D'action

6’-Hydroxymethyl Simvastatin exerts its effects by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase. This inhibition prevents the conversion of 3-hydroxy-3-methyl-glutaryl-coenzyme A to mevalonic acid, a key step in the biosynthesis of cholesterol. The reduction in cholesterol synthesis leads to decreased levels of low-density lipoprotein cholesterol in the blood. Additionally, the hydroxymethyl group enhances the compound’s binding affinity to the enzyme, increasing its potency .

Comparaison Avec Des Composés Similaires

Simvastatin: The parent compound, which lacks the hydroxymethyl group at the 6’ position.

Lovastatin: Another statin with a similar structure but different side chains.

Pravastatin: A statin with additional hydroxyl groups, making it more hydrophilic.

Uniqueness: 6’-Hydroxymethyl Simvastatin is unique due to the presence of the hydroxymethyl group at the 6’ position, which enhances its pharmacokinetic and pharmacodynamic properties. This modification improves the compound’s bioavailability and potency compared to its parent compound, Simvastatin .

Activité Biologique

6'-Hydroxymethyl Simvastatin (HMS) is a derivative of Simvastatin, a well-known statin used primarily for lowering cholesterol levels. This compound has garnered attention for its enhanced pharmacokinetic and pharmacodynamic properties, making it a significant subject of research in pharmacology and biochemistry. This article delves into the biological activity of HMS, exploring its mechanism of action, biochemical pathways, and potential therapeutic applications.

Overview of this compound

Chemical Structure and Properties:

this compound is characterized by the addition of a hydroxymethyl group at the 6' position of the Simvastatin molecule. This modification influences its interaction with biological targets and enhances its efficacy as a lipid-lowering agent.

Mechanism of Action:

HMS primarily targets the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMG-CoA reductase) , which is crucial in cholesterol biosynthesis. As a prodrug, HMS requires metabolic activation to exert its effects, being converted to simvastatin acid in the body. This active form inhibits HMG-CoA reductase, leading to decreased levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the bloodstream .

Pharmacokinetics

The pharmacokinetics of HMS involves absorption, distribution, metabolism, and excretion (ADME). After administration, HMS undergoes hydrolysis to form simvastatin acid, which is then metabolized by cytochrome P450 enzymes (CYP3A4/5) into various metabolites, including HMS itself. The concentration and activity of HMS can vary significantly due to genetic polymorphisms affecting drug metabolism .

Cellular and Molecular Mechanisms

-

Cholesterol Synthesis Inhibition:

HMS has been shown to suppress cholesterol synthesis effectively in various cell lines, including human Hep G2 cells, with an IC50 ranging from 13.3 nM to 19.3 nM . This inhibition leads to downstream effects on cellular signaling pathways that regulate lipid metabolism. -

Anti-inflammatory Properties:

Studies indicate that HMS exhibits anti-inflammatory effects by reducing the proliferation of immune cells and inhibiting cytokine release (e.g., TNF-α) from macrophages . This suggests potential applications in treating inflammatory conditions related to hyperlipidemia. -

Impact on Apoptosis:

HMS has been associated with the activation of apoptotic pathways in certain cell types. In vitro studies demonstrated that statins can induce apoptosis in parasitic organisms like Schistosoma mansoni through HMG-CoA reductase inhibition .

Table 1: Biological Activity of this compound

| Study | Cell Line/Model | IC50 (nM) | Biological Effect |

|---|---|---|---|

| Study 1 | Hep G2 | 15.6 | Cholesterol synthesis inhibition |

| Study 2 | Rat H4II E | 13.3 | Cholesterol synthesis inhibition |

| Study 3 | Mouse L-M | 19.3 | Cholesterol synthesis inhibition |

| Study 4 | S. mansoni | <0.05 | Induction of apoptosis |

Case Study: Statin Effects on Schistosomiasis

A significant study demonstrated that statins, including HMS, exhibit concentration- and time-dependent killing effects on both immature and adult stages of S. mansoni. The lethality was blocked by excess mevalonate, confirming the role of HMG-CoA reductase inhibition in this process . This finding opens avenues for developing new treatments for schistosomiasis using statins.

Propriétés

IUPAC Name |

[(1S,3R,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-5-25(3,4)24(29)31-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-19-12-18(27)13-22(28)30-19/h6-7,10,15-16,18-21,23,26-27H,5,8-9,11-14H2,1-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPFRGQBOVFFQM-HGQWONQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 6'-Hydroxymethyl Simvastatin produced?

A: this compound is generated through microbial conversion of Simvastatin using the bacterial strain Nocardia autotrophica subsp. canberrica ATCC 35203. [] This biotransformation process involves specific fermentation conditions to optimize the production of this compound. []

Q2: What is the structural characterization of this compound?

A: While the provided research confirms the identification of this compound through spectral data (MS and 1H NMR), it does not provide the specific molecular formula, weight, or detailed spectroscopic data. [] Further research is needed to fully elucidate these structural characteristics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.